molecular formula C11H11BrO2 B7966834 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B7966834
M. Wt: 255.11 g/mol
InChI Key: PYKMWXRIGVLHET-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and natural product total syntheses . Its cyclopropylmethoxy substituent contributes to moderate lipophilicity and steric bulk, influencing reactivity and stability in synthetic pathways. The compound is typically synthesized via nucleophilic substitution between bromomethylcyclopropane and hydroxybenzaldehyde derivatives under basic conditions, achieving yields up to 93% .

Properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKMWXRIGVLHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the following steps:

    Bromination: A benzaldehyde derivative is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.

Major Products Formed

    Oxidation: 3-Bromo-5-(cyclopropylmethoxy)benzoic acid.

    Reduction: 3-Bromo-5-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: 3-Methoxy-5-(cyclopropylmethoxy)benzaldehyde or 3-Cyano-5-(cyclopropylmethoxy)benzaldehyde.

Scientific Research Applications

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituents at the 5-position of the benzaldehyde core. These variations impact electronic properties, solubility, and reactivity:

Compound Name Substituent (5-position) Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-5-(trifluoromethoxy)benzaldehyde Trifluoromethoxy (CF₃O⁻) 269.01 High hydrophobicity; electron-withdrawing; used in fluorinated drug intermediates
3-Bromo-5-(methoxymethoxy)benzaldehyde Methoxymethoxy (CH₃OCH₂O⁻) 229.07 Ether linkage enhances solubility; lower synthetic yield (31%) due to competing reactions
3-Bromo-5-(trifluoromethyl)benzaldehyde Trifluoromethyl (CF₃⁻) 268.03 (oxime derivative) Strong electron-withdrawing effect; stabilizes intermediates in agrochemical synthesis
3,5-Bis(cyclopropylmethoxy)benzaldehyde Cyclopropylmethoxy (×2) Not reported Increased steric hindrance; used in complex natural product frameworks
3-Bromo-5-((p-methoxybenzyl)oxy)benzaldehyde p-Methoxybenzyloxy (PMB-O⁻) 321.17 Bulky protecting group; aids in regioselective synthesis

Biological Activity

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by its unique structure, featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the benzaldehyde ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 257.11 g/mol
  • Structure : The presence of the bromine atom and cyclopropylmethoxy group influences both the steric and electronic properties of the compound, which may affect its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : A suitable benzaldehyde precursor is brominated using agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Cyclopropylmethoxylation : The brominated intermediate is reacted with cyclopropylmethanol in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethoxy group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in developing antimicrobial agents.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism of action appears to involve modulation of specific molecular targets related to cell proliferation and apoptosis .

The biological effects of this compound are believed to result from its interaction with enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit enzymes that play roles in cancer cell growth, thereby exerting anticancer effects. The structural features of the compound likely enhance its binding affinity to these targets .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
3-Bromo-5-methoxybenzaldehydeLacks cyclopropyl groupModerate antimicrobial
3-Bromo-4-methoxybenzaldehydeDifferent substitution patternLower anticancer activity
3-Bromo-5-(pentyloxy)benzaldehydeLonger alkoxy chainVaries in solubility

The presence of the cyclopropylmethoxy group in this compound imparts distinct steric and electronic effects that may enhance its biological activities compared to other derivatives.

Case Studies

  • Anticancer Study : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a therapeutic agent .
  • Antimicrobial Evaluation : In another study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at specific doses.

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